N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide, commonly known as HFPO-DA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
HFPO-DA exerts its pharmacological effects by modulating the activity of several signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and other genes involved in inflammation and cancer. HFPO-DA also inhibits the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in the regulation of cell proliferation, differentiation, and survival. Additionally, HFPO-DA has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
HFPO-DA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammation and cancer. HFPO-DA has also been demonstrated to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, HFPO-DA has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix and contribute to tissue damage in inflammatory and neoplastic diseases.
Advantages and Limitations for Lab Experiments
HFPO-DA has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. HFPO-DA has been shown to exhibit low toxicity and high selectivity towards cancer cells. However, there are some limitations to the use of HFPO-DA in lab experiments. It has poor bioavailability and is rapidly metabolized in vivo, which may limit its therapeutic efficacy. Additionally, the mechanism of action of HFPO-DA is not fully understood, which may hinder its clinical development.
Future Directions
HFPO-DA has several potential future directions for scientific research. It can be further investigated for its anti-inflammatory, analgesic, and anti-cancer effects in preclinical and clinical studies. HFPO-DA can also be modified to improve its pharmacokinetic properties and increase its therapeutic efficacy. Additionally, HFPO-DA can be used as a lead compound for the development of novel drugs targeting inflammation and cancer. Further studies are needed to elucidate the mechanism of action of HFPO-DA and its potential side effects.
Synthesis Methods
HFPO-DA can be synthesized by reacting 2,2-diphenylacetic acid with 2-(1,1,2,3,3,3-hexafluoropropoxy)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
HFPO-DA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. HFPO-DA has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in vitro and in vivo. It has also been demonstrated to reduce pain and inflammation in animal models of arthritis and neuropathic pain. HFPO-DA has been investigated for its anti-cancer effects, and it has been found to induce cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F6NO2/c24-21(22(25,26)27)23(28,29)32-18-14-8-7-13-17(18)30-20(31)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,21H,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSLRFMGCJJKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386941 |
Source
|
Record name | N-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5927-82-2 |
Source
|
Record name | N-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.